![molecular formula C22H28N2O3S B4964460 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DPPC and is used as a tool compound to study the role of the sigma-1 receptor in various biological processes.
Mécanisme D'action
DPPC selectively activates the sigma-1 receptor by binding to its allosteric site. The activation of the sigma-1 receptor leads to the modulation of various signaling pathways such as calcium signaling, ER stress, and oxidative stress. The modulation of these pathways leads to the biological effects of DPPC such as neuroprotection, pain modulation, and addiction.
Biochemical and Physiological Effects:
DPPC has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and ER stress in neuronal cells. It has also been shown to have pain modulatory effects by reducing the release of substance P in the spinal cord. Additionally, DPPC has been shown to have anti-addictive effects by reducing the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPPC in lab experiments is its selectivity towards the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the interference of other receptors. However, one of the limitations of using DPPC is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of DPPC in scientific research. One direction is the study of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its effects on cancer cells, as the sigma-1 receptor has been shown to be involved in cancer cell proliferation and survival. Additionally, the development of more selective and potent sigma-1 receptor agonists and antagonists could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of DPPC involves the reaction of 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DPPC.
Applications De Recherche Scientifique
DPPC is widely used as a tool compound to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues and is involved in various physiological and pathological processes. DPPC is used to selectively activate the sigma-1 receptor and study its effects on various biological processes such as neuroprotection, pain modulation, and addiction.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-8-9-18(2)21(16-17)28(26,27)24-14-11-20(12-15-24)22(25)23-13-10-19-6-4-3-5-7-19/h3-9,16,20H,10-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKRBNGAJOTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)
![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)

![methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)
![5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)
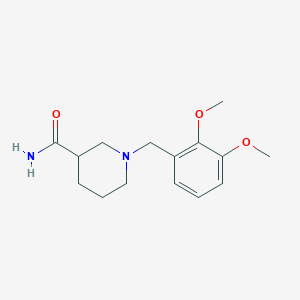
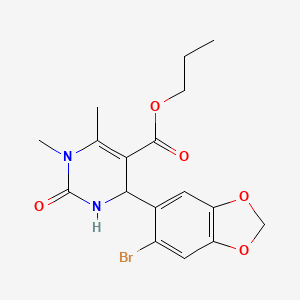
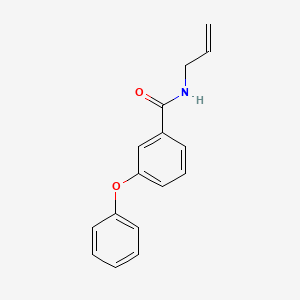

![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
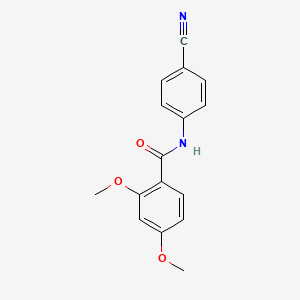
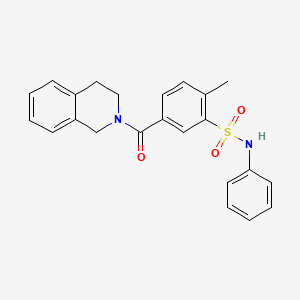
![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)